molecular formula C7H18BrNO2S2 B1145476 6-Aminohexyl Methanethiosulfonate Hydrobromide CAS No. 1216618-83-5

6-Aminohexyl Methanethiosulfonate Hydrobromide

Cat. No.: B1145476
CAS No.: 1216618-83-5
M. Wt: 292.26
InChI Key:
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Preparation Methods

The synthesis of 6-Aminohexyl Methanethiosulfonate Hydrobromide involves the reaction of 6-aminohexanol with methanethiosulfonate in the presence of hydrobromic acid. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Water or an organic solvent like methanol

    Catalyst: None required

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Aminohexyl Methanethiosulfonate Hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Scientific Research Applications

6-Aminohexyl Methanethiosulfonate Hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein structure and function, particularly in the modification of cysteine residues.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Aminohexyl Methanethiosulfonate Hydrobromide involves its ability to react with thiol groups in proteins and other biomolecules. This reaction can modify the structure and function of the target molecules, leading to various biological effects. The compound targets cysteine residues in proteins, forming stable thioether bonds and altering protein activity .

Comparison with Similar Compounds

6-Aminohexyl Methanethiosulfonate Hydrobromide can be compared with other methanethiosulfonate derivatives, such as:

  • 6-Bromohexyl Methanethiosulfonate
  • 6-Iodohexyl Methanethiosulfonate
  • 6-Methylhexyl Methanethiosulfonate

These compounds share similar chemical properties and reactivity but differ in their specific substituents, which can influence their reactivity and applications. This compound is unique due to its amino group, which provides additional functionality for further chemical modifications .

Properties

IUPAC Name

6-methylsulfonylsulfanylhexan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S2.BrH/c1-12(9,10)11-7-5-3-2-4-6-8;/h2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTQJNGBWWDIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675582
Record name S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216618-83-5
Record name S-(6-Aminohexyl) methanesulfonothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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